Product packaging for Calcium fructoborate(Cat. No.:)

Calcium fructoborate

Cat. No.: B1242391
M. Wt: 774.3 g/mol
InChI Key: HRSMKOBEJUELDV-XBNRZDKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Fructoborate (CF) is a natural, sugar-borate ester complex that serves as a superior source of bioavailable boron for scientific research . This "nature-identical" compound, with the molecular formula Ca[(C6H10O6)2B]2·4H2O, contains three biologically active borate species: diester, monoester, and free boric acid, allowing for activity at both the extracellular and intracellular levels . At a cellular pH, its fructoborate esters exhibit a lower pKa than free boric acid, potentially enabling more effective interactions with glycoprotein receptors on cell membranes . Research indicates that this compound exhibits a complex protective effect against inflammatory response, demonstrating the ability to significantly modulate key molecular markers such as C-reactive protein (CRP), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in clinical models . Its research value is prominent in several areas. For bone and joint health studies, CF has been shown to improve osteoarthritis indexes and ameliorate symptoms associated with bone loss . In cardiovascular research, it has demonstrated potential in improving lipid profiles by reducing total cholesterol and LDL while increasing HDL, and reducing the frequency of angina episodes in model systems . Furthermore, its in vitro antioxidant activity, including acting as a superoxide radical scavenger to protect cells from oxidant-induced injury, adds another dimension to its research applications . The European Food Safety Authority (EFSA) has assessed the safety of this compound, concluding it is safe under proposed use levels . This product is intended for research purposes only and is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the available scientific literature for detailed study protocols and mechanistic insights.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40B2CaO24 B1242391 Calcium fructoborate

Properties

Molecular Formula

C24H40B2CaO24

Molecular Weight

774.3 g/mol

IUPAC Name

calcium;(1S,1'S,5R,5'R,7R,7'R,8S,8'S)-5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol

InChI

InChI=1S/2C12H20BO12.Ca/c2*14-1-5-7(18)9-11(3-16,20-5)24-13(22-9)23-10-8(19)6(2-15)21-12(10,4-17)25-13;/h2*5-10,14-19H,1-4H2;/q2*-1;+2/t2*5-,6-,7-,8-,9+,10+,11+,12+,13?;/m11./s1

InChI Key

HRSMKOBEJUELDV-XBNRZDKMSA-N

Isomeric SMILES

[B-]12(O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O)O[C@H]4[C@@H]([C@H](O[C@]4(O2)CO)CO)O.[B-]12(O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O)O[C@H]4[C@@H]([C@H](O[C@]4(O2)CO)CO)O.[Ca+2]

Canonical SMILES

[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[Ca+2]

Synonyms

calcium fructoborate
Fruitex-B

Origin of Product

United States

Synthetic Routes and Reaction Mechanisms of Calcium Fructoborate

Established Chemical Synthesis Methodologies

The primary and most cited method for synthesizing calcium fructoborate is a procedure developed by Miljkovic. This method has been adapted and is widely referenced in scientific literature and patents.

Miljkovic's Procedure and its Adaptations

The seminal work of Miljkovic laid the foundation for the synthesis of this compound. google.com The procedure, as outlined in various sources, involves a straightforward, multi-step process in an aqueous medium. google.comscielo.brije.irgoogleapis.comscielo.br

Core Reaction Steps:

Dissolution of Fructose (B13574): D-fructose is dissolved in water at room temperature. google.comscielo.brije.irscielo.br

Addition of Boric Acid: Boric acid is then added to the fructose solution. google.comscielo.brije.irscielo.br The reaction between fructose and boric acid is spontaneous and leads to the formation of a fructose-borate solution which is more acidic than boric acid itself. google.comgoogleapis.com

Neutralization with Calcium Carbonate: Calcium carbonate is added in small portions to the fructose-borate solution. google.comscielo.brije.irscielo.br The increased acidity of the sugar-borate solution facilitates the reaction with calcium carbonate, leading to the evolution of carbon dioxide. google.comgoogleapis.com

Precipitation and Isolation: Following the cessation of carbon dioxide evolution, a non-polar solvent like acetone (B3395972) is added to the reaction mixture. google.comscielo.brije.irgoogleapis.comscielo.br This causes the separation of a colorless, oily layer containing the crude this compound complex. scielo.brije.irgoogleapis.comscielo.br

Crystallization and Purification: The oily layer is separated and treated again with acetone. scielo.brije.irgoogleapis.comscielo.br Crystallization can be induced by mechanical means, such as scratching with a glass rod, which transforms the oil into a white crystalline solid. ije.irgoogleapis.com The solid product is then filtered, washed with acetone, and dried. scielo.brije.irgoogleapis.comscielo.br

This procedure has been consistently replicated in various studies, highlighting its robustness. scielo.brije.irscielo.br The final product is a hydrated calcium salt of a bis(fructose) ester of boric acid. europa.eu The molecular formula has been reported as Ca[(C₆H₁₀O₆)₂B]₂·4H₂O. ije.irnih.gov

Reactant Ratios and Yield:

The molar ratios of the reactants are a critical aspect of the synthesis. While slight variations exist in the literature, a common approach involves a molar excess of fructose relative to boric acid. One patented method suggests a molar ratio of carbohydrate to boric acid of at least 1.6:1, with a preferred range of 1.8:1 to 2.4:1, to achieve a high yield of the di-complex. google.com A typical synthesis might use D-fructose and boric acid in a 2:1 molar ratio, followed by the addition of calcium carbonate. scielo.brscielo.br The reported yield for this process is approximately 75%. google.comgoogleapis.com

StepReagentsKey ProcessObservation
1D-Fructose, WaterDissolutionClear solution
2Boric AcidAddition and complexationpH drops
3Calcium CarbonateNeutralizationCO₂ evolution
4AcetonePrecipitationSeparation of an oily layer
5-CrystallizationFormation of a white solid

Exploration of Alternative Synthetic Pathways

While Miljkovic's procedure is the most established, research into alternative synthesis methods, particularly those that align with green chemistry principles or offer improved efficiency, is ongoing. One alternative approach involves the use of sol-gel synthesis. researchgate.netdiva-portal.orgbch.ro This method is recognized as a powerful tool for producing calcium phosphate-based biomaterials and composites with high purity and desired morphology under mild conditions. researchgate.netdiva-portal.org Studies have explored the synthesis of nanohydroxyapatite-calcium fructoborate composites using a sol-gel method, where an aqueous solution of a calcium salt (e.g., calcium nitrate) reacts with a phosphate (B84403) source (e.g., ammonium (B1175870) phosphate dibasic), and the this compound is incorporated during the maturation of the suspension. bch.ro This suggests the potential for developing novel synthetic routes for this compound itself or its composites.

Another area of exploration is the pyrolysis of this compound to synthesize other inorganic borates, such as calcium metaborate (B1245444) (CaB₂O₄). scielo.brscielo.br While this is a subsequent reaction of the synthesized compound, the study of its thermal decomposition provides insights into the stability and reactivity of the fructoborate complex. scielo.brscielo.br

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The formation of this compound is a thermodynamically favorable process. The reaction between boric acid and polyols like fructose proceeds spontaneously in aqueous solutions. google.comgoogleapis.com The resulting sugar-borate ester is a stronger acid than boric acid itself, which drives the subsequent acid-base reaction with calcium carbonate. google.comgoogleapis.com

The pKa of the fructoborate complex is reported to be 4.16, which is significantly lower than the pKa of boric acid (9.24). nih.govglobalcalcium.com This difference in acidity is a key thermodynamic driving force for the reaction.

Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has been used to study the thermal stability and decomposition of this compound. ije.irscispace.com These studies show that the hydrated compound loses its water of hydration at temperatures up to approximately 130-150°C. scispace.comresearchgate.net The anhydrous compound then undergoes multi-stage degradation at higher temperatures. ije.ir For instance, TGA curves show distinct mass loss steps between 130°C and 600°C, corresponding to the decomposition of the organic fructoborate moiety, ultimately leaving a residue of calcium borate (B1201080) (CaB₂O₄). scielo.br

Temperature Range (°C)ProcessMass Loss (%)DTA/DSC Signal
~67-130Dehydration (loss of water)~12.26Endothermic
130-220Degradation Step 1~17.10Endothermic
220-410Degradation Step 2~30.85Exothermic
410-600Degradation Step 3~23.87Strong Exothermic

Data adapted from experimental studies on the thermal behavior of this compound. ije.ir

Green Chemistry Principles and Sustainable Synthesis Approaches

The established synthesis of this compound utilizes water as the primary solvent, which aligns with the principles of green chemistry. The reagents, fructose, boric acid, and calcium carbonate, are generally considered to be of low toxicity. However, the use of organic solvents like acetone for precipitation and washing presents an area for potential improvement in terms of sustainability.

Future research could focus on developing "greener" synthesis methods, such as:

Solvent-free synthesis: Exploring mechanochemical methods or solid-state reactions to reduce or eliminate the need for solvents.

Aqueous-based purification: Investigating alternative purification techniques that avoid the use of organic solvents, such as crystallization from concentrated aqueous solutions or membrane filtration.

Catalytic approaches: While the reaction is spontaneous, the use of catalysts could potentially improve reaction rates and selectivity, especially in large-scale production.

The sol-gel synthesis method, as mentioned earlier, is considered an environmentally benign route for producing various biomaterials and could be further investigated for the direct synthesis of this compound. diva-portal.org

Mechanism of Fructoborate Complex Formation: Boron-Sugar Interactions

The formation of the fructoborate complex is a classic example of the interaction between boric acid and polyols. Boric acid has the ability to form stable cyclic esters with organic compounds that possess adjacent hydroxyl (–OH) groups in a cis configuration. google.comwjgnet.com Sugars and sugar alcohols are prime candidates for this type of complexation.

In the case of fructose, the reaction with boric acid involves the formation of borate esters through linkages with the hydroxyl groups of the fructose molecule. ccsenet.org Fructose exists in various isomeric forms in solution, including furanose and pyranose rings, each with alpha and beta anomers. google.com The complexation with boric acid preferentially involves the cis-diol groups on the furanose form of fructose. researchgate.netwjgnet.com

The reaction results in the formation of a monoester and a diester complex. nih.govccsenet.org In the presence of sufficient fructose, the formation of a bis(fructose) borate diester is favored. researchgate.net This complex consists of a central boron atom bonded to two fructose molecules. ccsenet.org The resulting fructoborate anion is then charge-neutralized by a calcium cation. google.com

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the structure of the fructoborate complex. researchgate.netresearchgate.net ¹¹B NMR and ¹³C NMR analyses have confirmed the presence of both mono- and di-ester complexes in solutions of this compound, with the di-ester being the predominant species. researchgate.netccsenet.orgresearchgate.net The interaction is a dynamic equilibrium, and the relative concentrations of the different species can be influenced by factors such as pH and the concentration ratio of boric acid to fructose. ccsenet.org

The stability of these boron-sugar complexes is a key feature. The formation of five- or six-membered rings through ester bonding with boric acid is a favorable arrangement. google.com This complexation is not only central to the synthesis of this compound but is also relevant to the biological role of boron in plants, where it forms complexes with sugars in cell walls. imrpress.com

Structural Elucidation and Advanced Characterization Methodologies for Calcium Fructoborate Complexes

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of calcium fructoborate by examining how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹B and ¹³C) for Ligand-Boron Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹¹B and ¹³C isotopes, has been instrumental in defining the structure of the fructoborate anion and understanding the interactions between the fructose (B13574) ligand and the central boron atom. d-nb.info Both liquid and solid-state NMR have been utilized to establish a baseline standard for product quality and to identify and quantify the different species present, including mono- and di-ester complexes, as well as any free borate (B1201080) or fructose. semanticscholar.orgccsenet.orgresearchgate.netprocess-nmr.com

Studies using ¹¹B NMR have helped to quantify the relative amounts of free borate, and the mono- and di-ester complexes of this compound. semanticscholar.orgccsenet.orgresearchgate.net This technique is crucial for determining the extent of complexation. Concurrently, ¹³C NMR has been developed to quantify the amount of unreacted, or free, fructose within the complex. semanticscholar.orgccsenet.org The ¹³C NMR spectra of this compound show a downfield shift of 3-7 ppm for the carbon atoms of fructose that are coordinated to the borate, confirming the complex formation. semanticscholar.org Unreacted fructose is also observable in the spectra. semanticscholar.org The combination of these NMR techniques provides a comprehensive picture of the molar ratios of the different components within a this compound sample. semanticscholar.orgccsenet.orgresearchgate.net

NMR Spectroscopic Data for this compound Analysis
TechniqueInformation ObtainedKey Findings
¹¹B NMRQuantification of free borate, mono-ester, and di-ester complexes. semanticscholar.orgccsenet.orgresearchgate.netAllows for the determination of the relative amounts of different boron species. semanticscholar.orgccsenet.orgresearchgate.net
¹³C NMRQuantification of free fructose and characterization of fructose coordination. semanticscholar.orgccsenet.orgA downfield shift of 3-7 ppm for fructose carbons indicates coordination to borate. semanticscholar.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the chemical bonds and functional groups present in this compound. ucv.ro These methods have been used to confirm the molecular composition of the complex. ije.ir

FTIR spectra of this compound show vibrational bands characteristic of the fructose molecule, although the intensity of these bands is often diminished due to the new interactions within the complex. ucv.ro A very strong band observed around 1444 cm⁻¹ is attributed to the B-O stretching of external oxygen atoms. ije.irscielo.brscielo.br Other characteristic peaks in the FTIR spectrum are related to various deformational modes. ije.irscielo.br

Raman spectroscopy complements FTIR analysis. ije.ir The Raman spectrum of this compound exhibits a peak around 3314 cm⁻¹, which is related to the B-O bond. ucv.roije.ir Weaker peaks between 1602 and 1471 cm⁻¹ are also associated with the B-O bond. ucv.roije.ir Additional peaks, for instance at 851 and 627 cm⁻¹, have been attributed to the water of crystallization within the complex. ucv.ro

Key Vibrational Bands for this compound
TechniqueWavenumber (cm⁻¹)Assignment
FTIR~1444B-O stretching (external O-atoms). ije.irscielo.brscielo.br
Raman~3314B-O bond. ucv.roije.ir
Raman1602-1471B-O bond (weak peaks). ucv.roije.ir
Raman851, 627Crystallization water. ucv.ro

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns. chemguide.co.uklibretexts.org Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) has been employed to identify and quantify fructoborate complexes. ccsenet.orgresearchgate.net

In these studies, the precursor ion for the fructoborate complex (fructose-¹¹B-fructose di-ester) was identified with a mass-to-charge ratio (m/z) of 367.10522. ccsenet.orgresearchgate.net This precursor ion is then fragmented to produce product ions, which helps to confirm the structure of the complex. ccsenet.org This LC-MS method has been successfully applied to identify the presence of the fructose-¹¹B-fructose di-ester complex in various fruit samples, with the results being verified by NMR spectroscopy. ccsenet.org The fragmentation analysis provides a detailed fingerprint of the molecule, confirming the connectivity of the atoms within the complex. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Studies of this compound

X-ray Diffraction (XRD) is a key technique for investigating the crystalline structure of materials. d-nb.infonih.gov In the case of this compound, XRD analysis has been used in conjunction with other methods to determine its molecular composition. nih.gov The results from XRD, combined with thermal analysis and spectroscopic data, have supported the proposed molecular formula for this compound as Ca[(C₆H₁₀O₆)₂B]₂·4H₂O. ije.irnih.gov Some studies have indicated that this compound has a highly amorphous nature. researchgate.net Furthermore, it has been noted that the free boric acid generated from the hydrolysis of the fructoborate complex may crystallize in a hexagonal system, which differs from the typical triclinic system of regular boric acid. nih.govd-nb.info

Thermal Analysis Techniques (TGA, DSC) in Complex Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of this compound. labmanager.com These methods measure changes in the physical and chemical properties of a material as a function of temperature. tainstruments.com

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and composition. labmanager.com TGA curves for this compound typically show multiple degradation steps. ije.irscielo.br An initial mass loss below 120-130°C is attributed to the loss of hydration water. ije.irscielo.br Subsequent mass loss occurs in distinct stages at higher temperatures, corresponding to the decomposition of the anhydrous compound. scielo.brscielo.br The total mass loss observed in TGA experiments is consistent with the generation of a final solid residue, which has been identified as calcium borate (CaB₂O₄). scielo.br

DSC measures the heat flow associated with transitions in a material as a function of temperature. nih.gov For this compound, DSC curves show endothermic and exothermic peaks that correspond to the thermal events observed in TGA. ije.irscielo.br An endothermic peak around 120°C confirms the dehydration process, while exothermic peaks at higher temperatures (e.g., 315°C and 452°C) are associated with the decomposition of the organic components. ije.irscielo.br NMR-based stability studies have also been conducted, monitoring the molecular stability of the complex at temperatures ranging from 35-70°C, which showed no observable changes over the course of the test. process-nmr.com

Thermal Analysis Data for this compound
TechniqueTemperature Range/PeakObserved Event
TGA<130°CLoss of hydration water. scielo.br
TGA130-600°CMulti-step decomposition of the anhydrous compound. ije.irscielo.br
DSC~120°CEndothermic peak (dehydration). ije.ir
DSC>300°CExothermic peaks (decomposition). ije.ir

Chromatographic Methods for Purity Assessment and Component Separation (e.g., HPTLC, HPLC)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) have been utilized for the analysis of this compound. d-nb.info

A simple and precise HPTLC method has been developed for the simultaneous identification and quantitative determination of boric acid and this compound in various samples. nih.govresearchgate.net This method uses HPTLC silica (B1680970) gel plates as the stationary phase and a mobile phase of 2-propanol-water (8:2, v/v) to achieve good separation of the two compounds, with Rf values of 0.83 for boric acid and 0.59 for this compound. nih.govresearchgate.net HPTLC is a versatile method for the qualitative and quantitative analysis of raw materials and finished products. ijrpb.com

Bio Inorganic Chemistry and Complexation Dynamics of Calcium Fructoborate

Ligand Binding and Coordination Chemistry of Boron and Fructose (B13574)

The formation of calcium fructoborate involves the complexation of boric acid with D-fructose. Boric acid readily interacts with polyhydroxylated molecules like sugars to form boric acid esters. In the case of fructose, it interacts with boric acid to create two ester linkages, leaving one B-OH group of the acid unreacted, resulting in the formation of C6H10O6BOH. Following deprotonation, two of these moieties are stabilized by a calcium ion (Ca(II)), leading to the formation of the this compound complex.

The specific structure of the boron-fructose complex has been a subject of study. It is understood that the boron atom in these complexes is negatively charged and adopts a tetrahedral geometry. nih.gov Investigations using 13C NMR spectroscopy on a complex of L-p-boronophenylalanine (a derivative of boric acid) and fructose suggest that fructose is predominantly in its β-D-fructofuranose form. nih.gov The binding constants and coupling constants further indicate that the β-D-fructofuranose 2,3,6-(p-phenylalanylorthoboronate) structure is the most prevalent. nih.gov It is this ability of fructose to present hydroxyl groups in a favorable conformation that leads to a higher binding affinity for boronic acids compared to other monosaccharides like glucose. rsc.org Specifically, the β-D-fructofuranose form, which has a syn-periplanar pair of hydroxyl groups, is abundant in solution and readily available for complexation. rsc.org

pH-Dependent Speciation and Stability Profiles of this compound in Aqueous Solutions

In aqueous solutions, this compound exists in equilibrium with its constituent components, and its speciation is significantly influenced by pH. nih.govsemanticscholar.org Studies using 11B NMR spectroscopy have identified three primary boron-containing species in aqueous solutions of this compound: a di-ester complex, a mono-ester complex, and free boric acid. nih.govprocess-nmr.com The relative molar concentrations of these species have been found to be approximately 85% for the di-ester complex, 10% for the mono-ester complex, and 5% for free boric acid. nih.govprocess-nmr.com

The stability of the complex has also been investigated under various conditions. For instance, in vitro studies on a similar complex, L-p-boronophenylalanine-fructose (BPA-F), showed that the complex remained structurally stable over an 11-day period, with the relative intensity of its 1H NMR signals remaining at or above 90% of the initial intensity. oup.comnih.gov Thermal stability tests on powdered this compound at temperatures ranging from 35 to 70°C for up to 18 hours showed no significant degradation or changes in the complex's chemistry, as observed through 13C NMR spectroscopy. semanticscholar.orgresearchgate.net

Interactions of this compound with Metal Ions and Other Biomolecules in vitro

The interaction of this compound with other molecules is a key aspect of its bio-inorganic chemistry. The calcium ion itself plays a stabilizing role for the fructoborate complex. Beyond this intramolecular interaction, the fructoborate complex, particularly the borate (B1201080) esters, can interact with other biomolecules.

It is proposed that the fructoborate complex may interact with glycoproteins on cell membranes. globalcalcium.com This interaction is thought to be more favorable for fructoborate than for boric acid due to the lower pKa of the fructoborate complex. globalcalcium.comnih.gov At cellular pH, the fructoborate esters are believed to be the primary species interacting at the extracellular level. nih.gov

In vitro studies have explored the effects of this compound on various cellular systems, suggesting interactions with biomolecules involved in inflammatory responses. For example, this compound has been shown to have an effect on fMLP-stimulated human neutrophil granulocytes and LPS-stimulated RAW 264.7 macrophages. mdpi.com It has also been observed to influence the production of inflammatory mediators. researchgate.net These biological effects are likely mediated by the interaction of the fructoborate species with specific cellular components.

Furthermore, the interaction between calcium and boron has been noted in various biological systems, including plants, bacteria, and animals. semanticscholar.org While the precise mechanisms are still under investigation, the presence of both elements in the fructoborate complex may lead to synergistic or unique biological activities compared to the individual components.

Hydrolysis and Degradation Pathways of the Fructoborate Complex

The hydrolysis of the fructoborate complex is a reversible process that leads to the release of its constituent parts: fructose, boric acid, and calcium ions. google.com This process is fundamental to its metabolism and bioavailability. researchgate.net The hydrolysis of boronate esters, the core structure of the fructoborate complex, is a multi-step reaction. kaust.edu.sachemrxiv.org The neutral trigonal form of the boronic ester is particularly prone to hydrolysis. acs.org

The degradation of this compound has also been studied using thermoanalytical techniques. scielo.br When heated, the hydrated form of this compound, Ca(C6H10O6BO)2·3.5H2O, first loses its water of hydration at temperatures up to about 130°C. scielo.br The subsequent degradation of the anhydrous compound occurs in several stages at higher temperatures. scielo.br

A typical thermal degradation profile shows three main steps:

Step 1: Between 130°C and 220°C. scielo.br

Step 2: Between 220°C and 410°C. scielo.br

Step 3: Between 410°C and 600°C. scielo.br

These degradation steps ultimately lead to the formation of calcium borate (CaB2O4) as the final solid residue. scielo.br

The hydrolysis of the boronate ester linkage is influenced by factors such as pH and the presence of other molecules. chemrxiv.org For instance, the presence of additional water molecules can significantly accelerate the hydrolysis by lowering the reaction's energy barrier. kaust.edu.sa The reversibility of the complexation between boron and fructose is a key feature, allowing for the potential release of the active components within biological systems. uniupo.it

Interactive Data Table: Thermal Degradation of this compound

Temperature Range (°C)ProcessMass Loss (%) (Experimental)Thermal Effect
Up to ~130Dehydration12.26Endothermic
130 - 220Degradation Step 117.10Endothermic
220 - 410Degradation Step 230.85Exothermic
410 - 600Degradation Step 323.87Strong Exothermic
Data sourced from thermoanalytical studies. scielo.br

Mechanistic Investigations of Calcium Fructoborate in Non Human Biological Systems

Cellular and Subcellular Uptake and Transport Mechanisms in Plant Tissues

The transport of calcium in plants is a complex process involving both apoplastic (between cells) and symplastic (through cells) pathways. researchgate.netnih.gov Calcium is taken up by plant roots and transported to various tissues primarily through the xylem. researchgate.netnih.govvaniperen.com The form in which calcium is supplied can influence its uptake and mobility. While specific studies on the uptake and transport of the intact calcium fructoborate complex in plants are not extensively detailed in the provided results, general principles of calcium and boron transport provide a foundational understanding.

Boron, in the form of boric acid, can form stable complexes with sugars like fructose (B13574), which are naturally present in the phloem sap and nectar of plants. researchgate.net It is hypothesized that this compound, being a sugar-borate ester, may leverage sugar transport pathways for its movement within the plant. imrpress.com This "masked" transport could facilitate its assimilation into cells. imrpress.com The transport of calcium itself is regulated by Ca²⁺ channels, Ca²⁺/H⁺ antiporters, and Ca²⁺-ATPases at the cellular level. researchgate.netnih.gov The Casparian strip in the root endodermis acts as a barrier, compelling some apoplastically transported ions to enter the symplast to reach the xylem. researchgate.netnih.gov

A cross-species study on fruit trees revealed that calcium concentration is consistently higher in the pedicel (fruit stalk) than in the fruit itself, suggesting a "bottleneck" effect in calcium transport into the fruit. frontiersin.org Interestingly, this study also found that in the pedicels of all fruits examined, the phloem had a greater abundance of calcium than the xylem. frontiersin.org While xylem function tends to decrease as fruit matures, phloem may play a significant role in calcium delivery. frontiersin.org

Table 1: Key Components in Plant Calcium Transport

Component Function Pathway
Ca²⁺ channels Facilitate calcium uptake into root cells. Symplastic
Ca²⁺/H⁺ antiporter Involved in the transport of calcium across cell membranes. Symplastic
Ca²⁺-ATPase Actively pumps calcium, potentially into the stelar apoplast. Symplastic
Xylem Primary long-distance transport vessel for calcium to shoots and fruits. Apoplastic
Phloem May contribute to calcium transport, especially in fruit. frontiersin.org Symplastic

| Casparian Strip | Forces apoplastic water and solutes into the symplast at the endodermis. researchgate.netnih.gov | Barrier |

Role in Enzyme Regulation and Metabolic Pathways in Plants and in vitro Models

In vitro studies have demonstrated that this compound can influence enzymatic activity and metabolic pathways. One of the key hypotheses for boron's function is its role as a metabolic regulator for several enzymatic reactions. researchgate.net Boron compounds are known to form stable esters with molecules containing diol and polyol groups, such as carbohydrates and certain vitamins. researchgate.net

In a study using fMLP-stimulated human polymorphonuclear neutrophils (PMNs) as an in vitro model, this compound was shown to inhibit the enzymatic complex NADPH-oxidase. imrpress.com This enzyme is responsible for the respiratory burst that generates superoxide (B77818) anions. imrpress.com Furthermore, the same study observed a stimulation of superoxide dismutase (SOD) activity in unstimulated PMNs. researchgate.net

In cadmium-induced toxicity models in rats, this compound administration significantly increased the activities of the antioxidant enzymes superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), as well as levels of glutathione (GSH). ijper.org In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound did not significantly affect the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis. imrpress.comnih.gov This suggests that its anti-inflammatory effects may proceed through pathways independent of COX-2 inhibition. imrpress.comresearchgate.net

Table 2: Effect of this compound on Enzyme Activity in Non-Human/in vitro Models

Enzyme/Metabolite Model System Effect of this compound Finding
NADPH-oxidase fMLP-stimulated human PMNs (in vitro) Inhibition Reduced respiratory burst and superoxide generation. imrpress.com
Superoxide Dismutase (SOD) Unstimulated human PMNs (in vitro) Stimulation Increased activity. researchgate.net
Superoxide Dismutase (SOD) Cadmium-treated rat testicular tissue Increased activity Counteracted cadmium-induced reduction in SOD activity. ijper.org
Glutathione Peroxidase (GPx) Cadmium-treated rat testicular tissue Increased activity Counteracted cadmium-induced reduction in GPx activity. ijper.org

Influence on Gene Expression and Signal Transduction Pathways in Non-Mammalian Organisms or Cell Lines

This compound appears to influence cellular processes at the level of gene expression and signal transduction. It is proposed that boron's function may be linked to cell membrane activities that affect hormone response and transmembrane signaling. researchgate.net

In LPS-stimulated RAW 264.7 mouse macrophage cells, treatment with this compound led to an upregulation of Tumor Necrosis Factor-alpha (TNF-α) protein levels in the culture medium. imrpress.comnih.gov Conversely, it caused a decrease in the release of other inflammatory mediators like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). imrpress.comnih.gov The complex regulation of TNF-α synthesis makes the interpretation of its increase alongside the decrease in other inflammatory cytokines challenging, suggesting a nuanced modulation of inflammatory signaling pathways. imrpress.com

It is also hypothesized that this compound may inhibit nitric oxide (NO) production by blocking the expression of inducible nitric oxide synthase (iNOS) in macrophages. imrpress.com The p38 MAPK pathway is known to be involved in LPS-induced iNOS expression, suggesting a potential point of intervention for this compound. imrpress.com Furthermore, some experimental data suggest that boron may have functions similar to omega-3 fatty acids, potentially by inducing a replacement of n-6 polyunsaturated fatty acids with n-3 polyunsaturated fatty acids in cell membranes, which would lead to a reduced cellular response to inflammatory stimuli. imrpress.com

Antioxidant and Osmoprotectant Activities in in vitro Systems or Agricultural Contexts

This compound has demonstrated significant antioxidant properties in various in vitro models. It has been identified as a superoxide anion scavenger. imrpress.comresearchgate.netfrontiersin.org Studies have shown that it can directly inhibit the superoxide-dependent auto-oxidation of pyrogallol, indicating its capacity to neutralize superoxide radicals. researchgate.net

In a study on human keratinocyte cultures exposed to hydrogen peroxide to mimic oxidative stress, preincubation with this compound markedly reduced the levels of intracellular reactive oxygen species (ROS). researchgate.net This protective effect highlights its potential as an antioxidant agent capable of defending cells against oxidant-induced damage. researchgate.net Similarly, in a rat model of cadmium-induced testicular toxicity, this compound administration was found to reduce the severity of oxidative stress and DNA damage, as indicated by decreased levels of 8-OHdG, a marker for oxidative DNA damage. ijper.org

The compound's ability to reduce inflammation and oxidative stress was also observed in a study on weaned pigs fed a diet contaminated with Fusarium mycotoxins. cambridge.org Dietary supplementation with this compound was effective in reversing the alteration of the respiratory burst of circulating granulocytes, an important aspect of the immune response modified by mycotoxin action. cambridge.org

Table 3: Antioxidant Effects of this compound in Non-Human/in vitro Systems

System Oxidative Stressor Measured Parameter Result
Human Keratinocytes (in vitro) Hydrogen Peroxide Intracellular Reactive Oxygen Species (ROS) Marked reduction in ROS. researchgate.net
Pyrogallol Auto-oxidation (in vitro) Superoxide-dependent Rate of auto-oxidation Inhibition, suggesting superoxide scavenging. researchgate.net
Cadmium-treated Rats Cadmium Chloride 8-OHdG (marker for DNA damage) Decreased expression levels. ijper.org

Studies on Inflammatory Response Modulation at the Cellular and Enzymatic Levels (non-human, in vitro)

This compound exhibits notable anti-inflammatory properties in non-human and in vitro models by modulating the production of key inflammatory mediators. researchgate.netresearchgate.netnih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a common in vitro model for inflammation, this compound treatment resulted in a dose-dependent decrease in the secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govcambridge.orgscispace.com It also reduced the production of nitric oxide (NO), a critical mediator in the inflammatory process. imrpress.comnih.gov However, the same studies reported an increase in the production of Tumor Necrosis Factor-alpha (TNF-α). imrpress.comnih.govfrontiersin.org This seemingly contradictory effect suggests a complex immunomodulatory role, as TNF-α can also induce anti-inflammatory responses under certain conditions. frontiersin.org

In a different in vitro model using fMLP-stimulated human polymorphonuclear neutrophils (PMNs), this compound was found to decrease the respiratory burst in a dose-dependent manner, which is a key event in the inflammatory response of these cells. imrpress.com This effect is attributed to the inhibition of the NADPH-oxidase enzyme complex. imrpress.com Furthermore, studies have shown that this compound does not significantly affect the expression of COX-2 in LPS-stimulated macrophages, indicating its anti-inflammatory actions are likely independent of the prostaglandin synthesis pathway. imrpress.comresearchgate.net

Table 4: Modulation of Inflammatory Mediators by this compound in vitro

Cell Line/Model Stimulant Mediator Effect of this compound
RAW 264.7 Macrophages LPS Interleukin-1β (IL-1β) Decrease. nih.govcambridge.org
RAW 264.7 Macrophages LPS Interleukin-6 (IL-6) Decrease. nih.govcambridge.org
RAW 264.7 Macrophages LPS Nitric Oxide (NO) Decrease. imrpress.comnih.gov
RAW 264.7 Macrophages LPS Tumor Necrosis Factor-α (TNF-α) Increase. imrpress.comnih.gov
RAW 264.7 Macrophages LPS Cyclooxygenase-2 (COX-2) No significant change. imrpress.comnih.gov

Interactions with Microbial Systems and Soil Biota (e.g., impact on growth, nutrient cycling)

Boron is recognized as an essential micronutrient for some bacteria, fungi, and algae, and it plays a role in symbiotic relationships. mdpi.com For instance, boron is crucial for the symbiosis between legumes and nitrogen-fixing bacteria like Rhizobium. mdpi.com It is also involved in arbuscular mycorrhizal (AM) symbiosis, where certain fungi enhance nutrient uptake for plants. mdpi.comresearchgate.net

Agricultural and Plant Science Research on Calcium Fructoborate

Enhancing Boron and Calcium Uptake and Translocation in Crops

Calcium fructoborate is investigated for its role in improving the uptake and movement of boron and calcium within plants. Boron, once absorbed by the roots, is relatively immobile in many plant species, primarily moving with the water stream in the xylem. Similarly, calcium is transported via the xylem and its distribution can be influenced by transpiration rates. cultifort.com The unique structure of this compound, a sugar-borate ester, may facilitate more efficient transport of both nutrients through the phloem, which is responsible for distributing sugars and other organic molecules. This enhanced mobility could ensure that these critical nutrients reach developing tissues and fruits where they are most needed.

Research suggests that the application of calcium and boron can be crucial for optimal plant nutrition, and chelated forms, such as this compound, are developed to increase nutrient utilization efficiency. bvsalud.org The movement of foliar-applied calcium and boron is linked to the metabolic activity of the plant, allowing for targeted delivery to new growth. bvsalud.org Studies on durum wheat have shown that exogenous application of calcium and boron leads to increased content of these nutrients in the grains, shoots, and roots. mdpi.com

Impact on Plant Growth, Development, and Yield Physiology

The synergistic action of calcium and boron is vital for numerous physiological processes that drive plant growth and yield. krishibazaar.in Calcium is a key component of cell walls, contributing to structural integrity and the formation of new cells. cultifort.combvsalud.org Boron plays a critical role in cell division, sugar transport, and the development of reproductive structures. cultifort.combvsalud.org

Studies have demonstrated the positive effects of combined calcium and boron application on various crops:

Hot Pepper: Combined foliar sprays of calcium chloride and boric acid resulted in increased plant height, number of branches, and fruit yield. researchgate.net

Jackfruit: The application of calcium carbonate and borax (B76245) led to increased plant height, canopy spread, and fruit yield. arfjournals.com

Pineapple: The balance between calcium and boron levels is critical, as either deficient or excessively high calcium concentrations in the absence of adequate boron can negatively impact plant growth and fruit yield. upr.edu

Table 1: Impact of Calcium and Boron Application on Crop Growth and Yield

Crop Treatment Observed Effects
Wheat Foliar spray of Calcium and Boron Increased plant height, spikelets per spike, grains per spike, and grain yield. bvsalud.org
Hot Pepper Foliar spray of Calcium Chloride and Boric Acid Increased plant height, number of branches, and fruit yield. researchgate.net
Jackfruit Calcium Carbonate and Borax Increased plant height, canopy spread, and fruit yield. arfjournals.com
Pineapple Varied Calcium and Boron levels Imbalance negatively affected growth and yield. upr.edu

Mitigation of Abiotic Stressors in Plants (e.g., drought, salinity, heavy metals)

Abiotic stresses like drought, salinity, and extreme temperatures are significant factors limiting crop productivity. frontiersin.orgfrontiersin.org Calcium plays a crucial role in plant stress response by acting as a second messenger in signaling pathways that lead to protective measures. frontiersin.orgfrontiersin.orgresearchgate.net It helps stabilize cell walls and membranes, regulate ion balance, and modulate hormone levels, all of which contribute to enhanced stress tolerance. frontiersin.orgfrontiersin.org

Boron deficiency can be exacerbated under drought conditions, impairing a plant's ability to take up water and nutrients. mdpi.com Nutrient management, including the application of calcium and boron, is an effective strategy for mitigating the adverse effects of various abiotic stresses. journalijecc.com These nutrients can enhance the production of antioxidant enzymes, which help to reduce the oxidative damage caused by stress. journalijecc.com Research on durum wheat under drought conditions has shown that the application of calcium and boron significantly improved shoot and root length and enhanced the plant's antioxidant machinery. mdpi.com

Role in Pollen Viability, Seed Set, and Fruit Quality in Botanical Studies

Research has highlighted the importance of these nutrients for reproductive success:

General Findings: The combination of calcium and boron is crucial for successful pollination and fertilization. bvsalud.org Boron enhances the ability of the anther to produce pollen and supports pollen tube growth and germination. arfjournals.com

Macadamia: Boron application has been shown to increase the initial fruit set, although this did not always translate to a higher final yield. researchgate.net

Pomegranate: The composition of the germination media, including boric acid, significantly affects pollen germination rates. esciencepress.net

Peach: Staining and in vitro germination tests are used to determine pollen viability, which is crucial for successful breeding programs. iahs.org.in

Optimization of Application Strategies and Formulation Efficacy in Controlled Agricultural Environments

To maximize the benefits of this compound, research is focused on optimizing application methods and formulations. The form in which nutrients are supplied is critical for their uptake and effectiveness. Chelated fertilizers, for instance, are designed to enhance nutrient utilization. bvsalud.org The timing and method of application, such as foliar sprays or root application, can significantly influence the distribution and availability of calcium and boron to the plant. bvsalud.orgveganic.bio

Controlled environment studies allow for precise manipulation of nutrient levels and application techniques to determine the most effective strategies for specific crops. For example, studies on pineapple have investigated the optimal balance between calcium and boron in the nutrient substrate to maximize yield. upr.edu Understanding these optimal conditions is key to developing effective and efficient fertilization programs for various agricultural systems.

Soil-Plant-Microbe Interactions Mediated by this compound in Agroecosystems

The rhizosphere, the area of soil directly influenced by root secretions, is a hub of microbial activity that is critical for nutrient cycling and plant health. mdpi.comfrontiersin.org Plant growth-promoting rhizobacteria (PGPR) can enhance nutrient availability, produce growth-stimulating phytohormones, and improve plant tolerance to stress. mdpi.comresearchgate.net

Calcium plays a significant role in mediating the interactions between plants and microbes. nih.gov It is involved in signaling pathways that recognize beneficial microbes and can influence the plant's defense responses. mdpi.comnih.gov The introduction of this compound into the soil could potentially influence the composition and activity of the soil microbiome. The fructose (B13574) component may serve as a carbon source for beneficial microorganisms, while the altered availability of calcium and boron could impact microbial processes that are essential for nutrient cycling. Further research is needed to fully understand the complex interactions between this compound, soil microbes, and plant health in different agroecosystems.

Analytical Methodologies for Detection and Quantification of Calcium Fructoborate

Development and Validation of Spectrophotometric and Fluorometric Assays for Fructoborate Complexes

Spectrophotometric and fluorometric methods offer relatively simple and cost-effective approaches for the quantification of boron-containing complexes.

Spectrophotometric Assays: Colorimetric methods have been developed for the estimation of boron in the form of sugar-borate esters like calcium fructoborate. nih.gov These methods are often based on the reaction of boron with a chromogenic reagent to produce a colored complex that can be measured using a UV-Vis spectrophotometer. Common reagents for boron determination include azomethine-H, curcumin, and carminic acid. bch.ro For instance, the reaction with azomethine-H forms a colored complex that exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis. bch.ro A colorimetric method using azomethine-H has been successfully applied to determine the boron content in dietary supplements containing borate (B1201080) esters. bch.ro

However, these methods can be susceptible to interference from other components in the sample matrix and may require harsh acidic conditions, such as the use of concentrated sulfuric acid with reagents like carminic acid and curcumin.

Fluorometric Assays: Fluorometric methods provide an alternative with potentially higher sensitivity. These assays involve the reaction of the target analyte with a reagent to form a fluorescent compound. The intensity of the emitted fluorescence, when excited at a specific wavelength, is proportional to the analyte's concentration. For example, a fluorometric method for boron determination involves its extraction and reaction with carminic acid, with excitation at 509 or 547 nm and emission measurement at 567 nm. epa.gov While not specific to this compound, such methods could be adapted for its analysis. The development of fluorometric assays for silyl (B83357) hydrolase activity using substrates that become fluorescent upon hydrolysis demonstrates the potential for creating specific fluorometric probes for other complexes. scispace.com

The validation of these spectrophotometric and fluorometric methods is critical and typically involves assessing parameters such as linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. uvm.edu

Table 1: Comparison of Spectrophotometric and Fluorometric Assay Parameters for Boron Determination

ParameterSpectrophotometric Method (Azomethine-H) bch.roFluorometric Method (Carminic Acid) epa.gov
PrincipleColorimetric reactionFormation of a fluorescent complex
Wavelength (nm)415 (Absorbance)509 or 547 (Excitation), 567 (Emission)
Linear RangeNot specified8-120 ng/mL
Reported ApplicationDietary supplementsPlants and natural waters

Advanced Elemental Analysis Techniques (e.g., ICP-MS, AAS) for Boron and Calcium in Diverse Matrices

For the precise and sensitive elemental analysis of boron and calcium in this compound, advanced techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS) are the methods of choice. consumerlab.comresearchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for determining the elemental composition of samples with very low detection limits. measurlabs.com It has been widely used for the analysis of boron and calcium in dietary supplements and food matrices. consumerlab.cominventum.de This method involves introducing a sample into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification. measurlabs.com ICP-MS has been employed to determine boron concentrations in mineral waters and to assess its bioavailability. nih.gov The technique is also suitable for trace element analysis in this compound supplements to ensure purity and control for potential contaminants like heavy metals. inventum.de However, ICP-MS analysis of boron can be challenging due to "memory effects," where boron from a previous sample can linger in the system, potentially affecting the accuracy of subsequent measurements. uvm.edu

Atomic Absorption Spectrometry (AAS): AAS is another established technique for elemental analysis. It measures the absorption of light by free atoms in the gaseous state. For calcium analysis, a sample solution is atomized in a flame or a graphite (B72142) furnace, and the amount of light absorbed at a specific wavelength by the calcium atoms is proportional to its concentration. scispace.com High-Resolution Continuum-Source AAS (HRCS-AAS) has been used for the determination of boron in dietary supplements after microwave digestion of the sample. bch.ro The results obtained by HRCS-AAS for boron in nutraceuticals were found to be comparable to those from a colorimetric method, validating the accuracy of the latter. bch.ro

Table 2: Elemental Analysis Techniques for Boron and Calcium

TechniquePrincipleAnalytesReported Application for this compound or Related MatricesKey Considerations
ICP-MSIonization in argon plasma and separation by mass-to-charge ratio. measurlabs.comBoron, Calcium, Trace ElementsDietary supplements, food, mineral water. consumerlab.cominventum.denih.govHigh sensitivity, potential for memory effects with boron. uvm.edu
AASAbsorption of light by free atoms in the gaseous state. scispace.comBoron, CalciumDietary supplements. bch.roGood accuracy, may require specific sample preparation.

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) for Separation and Quantification of Fructoborate Species

While elemental analysis techniques quantify the total boron and calcium content, chromatographic methods are essential for separating and quantifying the intact this compound complex and its related species.

High-Performance Liquid Chromatography (HPLC): A significant advancement in the analysis of fructoborate esters is the development of an ultra-high-performance liquid chromatography (UHPLC) method coupled with high-resolution quadrupole Orbitrap mass spectrometry. ccsenet.org This method allows for the identification and quantification of the fructoborate complex in various samples, including commercially available this compound (as FruiteX-B®) and natural sources like fruit powders. ccsenet.org The method utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation. ccsenet.org This technique has confirmed that the fructose-boron-fructose diester is the dominant species in this compound. ccsenet.org

High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for the simultaneous quantification of boric acid and this compound in dietary supplements. nih.govresearchgate.net This method uses a mobile phase of 2-propanol and water to separate the compounds on a silica (B1680970) gel plate, followed by densitometric analysis for quantification. nih.govresearchgate.net

Ion Chromatography (IC): Ion chromatography is a powerful technique for the separation and determination of ionic species. usamvcluj.ro It is particularly useful for analyzing anions and cations in various samples. carleton.edu Specific ion-exclusion IC columns can be used for monitoring trace levels of borate. thermofisher.com While direct application of IC for the intact this compound complex is less documented, it can be used to determine the free borate content and potentially other ionic species present in a sample. The coupling of IC with ICP-MS (IC-ICP-MS) is a powerful tool for speciation analysis, allowing for the separation of different ionic forms of an element and their subsequent sensitive detection. thermofisher.com

Table 3: Chromatographic Methods for Fructoborate Analysis

MethodStationary PhaseMobile PhaseDetectionAnalytesReported Application
UHPLC ccsenet.orgThermo Acclaim™ HILIC-10 (3 µm)90% Acetonitrile / 10% 0.1M Ammonium (B1175870) AcetateHigh-Resolution Mass SpectrometryFructoborate ester complexThis compound standard, fruit powders
HPTLC nih.govresearchgate.netSilica gel G 60 F2542-Propanol–water (8:2, v/v)DensitometryBoric acid, this compoundDietary supplements

Sample Preparation Techniques and Matrix Effect Considerations in Academic Research Samples

The accuracy of any analytical method heavily relies on proper sample preparation. For the analysis of this compound in academic research samples, which can range from pure compounds to complex biological matrices, appropriate preparation is key.

Sample Preparation: For the analysis of this compound in solid samples like dietary supplements or freeze-dried fruit powders, a common first step is extraction into a suitable solvent. Water is often used as the solvent for extraction. ccsenet.org The sample is typically weighed, mixed with water, shaken or vortexed to ensure complete dissolution of the analyte, and then centrifuged to remove any insoluble material. ccsenet.org The resulting extract is often filtered through a membrane filter (e.g., 0.2 µm PTFE) before analysis, particularly for chromatographic techniques, to protect the column from particulate matter. ccsenet.org

For elemental analysis by ICP-MS or AAS, a more rigorous sample preparation involving acid digestion is often required to break down the organic matrix and bring the elements into solution. bch.ro Microwave digestion systems with nitric acid and hydrogen peroxide are commonly used for this purpose. bch.ro When analyzing for boron, it is crucial to use plastic or quartz labware to avoid contamination from borosilicate glass. epa.gov

Matrix Effects: The sample matrix, which includes all components of the sample other than the analyte of interest, can significantly influence the analytical signal, leading to either enhancement or suppression. This is a critical consideration in the analysis of complex samples. In ICP-MS analysis of boron, the presence of organic solvents, which may be used in chromatographic separations, can cause a significant reduction in the boron signal. rsc.org This effect appears to be related to processes within the plasma rather than the sample introduction system. rsc.org Additionally, high concentrations of other elements, such as iron, can interfere with boron determination by ICP-OES. In laser ablation ICP-MS, the sample matrix itself can have a significant effect on the measured boron isotope ratios, necessitating the use of matrix-matched reference materials for accurate calibration. researchgate.net

Quality Control and Method Validation in Analytical Research of this compound

To ensure the reliability and reproducibility of analytical data for this compound, robust quality control (QC) and thorough method validation are indispensable.

Method Validation: Analytical methods developed for this compound must be validated according to established guidelines. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the UHPLC-MS method for fructoborate, linearity was established over a concentration range of 9.95-199 µg/mL. ccsenet.org

Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies by spiking a sample matrix with a known amount of the analyte. The UHPLC-MS method showed an average recovery of 83.7%. ccsenet.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). The UHPLC-MS method demonstrated a system precision with an RSD of 5%. ccsenet.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the UHPLC-MS method, the LOD and LOQ were 0.2 µg/mL and 0.5 µg/mL, respectively. ccsenet.org The HPTLC method reported an LOD of 0.27 µ g/band and an LOQ of 0.83 µ g/band for this compound. researchgate.net

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality Control: QC measures are implemented to ensure that the analytical method remains in a state of control during routine use. This includes the regular analysis of quality control samples, such as certified reference materials (CRMs) when available, to monitor the accuracy and precision of the measurements. benthamopen.com For boron analysis, CRMs like oyster tissue and tomato leaf have been used. benthamopen.com The use of internal standards can also help to correct for variations in the analytical process. In the absence of a certified reference material for this compound, well-characterized in-house reference materials are often used. All chemical measurements for trace analysis in this compound supplements should ideally meet the requirements of standards such as ISO/IEC 17025. inventum.de

Theoretical and Computational Studies on Calcium Fructoborate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, molecular orbitals, and reactivity of calcium fructoborate. These computational methods allow for the investigation of the molecule's properties at the atomic level, providing insights that are often difficult to obtain through experimental means alone.

Calculations are typically initiated by optimizing the geometry of the this compound complex. This process determines the most stable three-dimensional arrangement of the atoms. Subsequent calculations on this optimized structure reveal key electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides a measure of the molecule's chemical stability and reactivity. dergipark.org.trnumberanalytics.com A larger gap suggests higher stability and lower reactivity, whereas a smaller gap implies the opposite.

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the frontier molecular orbitals. dergipark.org.trmdpi.com

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule. dergipark.org.tr These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the electron density distribution and these reactivity indices, researchers can predict how this compound will interact with other molecules.

Table 1: Calculated Electronic Properties of a Fructoborate Analog

This table presents data for a related boronic acid derivative, providing an example of the types of parameters obtained from quantum chemical calculations.

ParameterValueUnit
HOMO Energy-0.25eV
LUMO Energy-0.04eV
HOMO-LUMO Gap0.21eV
Ionization Potential0.25eV
Electron Affinity0.04eV
Chemical Potential-0.145eV
Chemical Hardness0.105eV
Electrophilicity Index0.099eV

Data adapted from studies on related boronic acid derivatives.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations provide detailed insights into its solvation process and the nature of its intermolecular interactions with solvent molecules, typically water.

These simulations model the system at an atomistic level, where the forces between all atoms are calculated using a force field. The trajectories of the atoms are then determined by integrating Newton's laws of motion. This allows for the visualization and analysis of how water molecules arrange themselves around the this compound complex and how these interactions evolve.

A key aspect of these simulations is the investigation of the radial distribution function (RDF). The RDF describes the probability of finding a particle at a certain distance from a reference particle. utm.my For this compound in an aqueous solution, RDFs can be calculated for various atom pairs, such as between the calcium ion and the oxygen atoms of water, or between the boron atom and water molecules. The positions and heights of the peaks in the RDF provide information about the structure of the solvation shells and the strength of the interactions. utm.myresearchgate.net

MD simulations can also elucidate the role of the calcium ion in structuring the surrounding water molecules. Divalent cations like Ca2+ are known to strongly coordinate with the electronegative oxygen atoms of water. nih.gov The simulations can reveal the coordination number of the calcium ion and the geometry of the first solvation shell.

Furthermore, these simulations can explore the intermolecular interactions between multiple this compound molecules in solution, which is important for understanding its behavior at higher concentrations. They can also be used to study the interaction of this compound with other biologically relevant molecules or surfaces, such as cell membranes or proteins.

The choice of force field is critical for the accuracy of MD simulations. Force fields like AMBER and CHARMM are commonly used for biomolecular simulations, but their parameters for ions like Ca2+ may need to be refined to accurately reproduce experimental data, such as osmotic pressure. nih.gov

Table 2: Example Radial Distribution Function (RDF) Data for Ion-Solvent Interaction

This table provides illustrative data for the interaction between a cation and a functional group, demonstrating the type of information obtained from MD simulations.

Interacting PairPeak Distance (Å)RDF Peak Height (g(r))
Cation - Carbonyl Oxygen2.252.87 - 4.16
Cation - Amine Nitrogen2.252.51

Data adapted from simulations of similar ionic compounds. researchgate.net

Structure-Activity Relationship (SAR) Modeling in Non-Human Biological Systems

Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. jacsdirectory.com For fructoborates, SAR studies in non-human biological systems, such as plants, fungi, and bacteria, are crucial for understanding their fundamental biological roles and potential applications.

These models are built by analyzing a dataset of compounds with known biological activities. The chemical structures of these compounds are described by a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) is a common type of SAR modeling where a mathematical equation is derived to correlate the molecular descriptors with the observed biological activity. sathyabama.ac.in This equation can then be used to predict the activity of new, untested compounds.

In the context of fructoborates and related boron-containing compounds, SAR and QSAR studies have been applied to:

Antimicrobial Activity: Investigating how modifications to the fructoborate structure affect its ability to inhibit the growth of bacteria and fungi. sci-hub.se Boron-containing compounds have shown broad-spectrum antifungal activity, and SAR can help in designing more potent and selective agents. sci-hub.se

Enzyme Inhibition: Boronic acids are known to be potent enzyme inhibitors. nih.gov SAR models can elucidate the structural features required for effective inhibition of specific enzymes in non-human organisms.

Phytochemical Interactions: Boron is an essential micronutrient for plants, playing a role in cell wall structure. sci-hub.se SAR can be used to study the interactions of fructoborates with plant polysaccharides and other biomolecules.

The process of SAR modeling typically involves:

Data Collection: Assembling a dataset of fructoborate analogues with measured biological activity in a specific non-human system.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

These models provide valuable insights into the mechanism of action of fructoborates and guide the design of new analogues with desired biological activities in non-human systems. nih.govmdpi.com

Table 3: Example of a Simple SAR Table for Boronic Acid Derivatives

This table illustrates a hypothetical SAR for antifungal activity, showing how structural changes might influence biological response.

CompoundR-Group SubstitutionAntifungal Activity (MIC µg/mL)
Analog 1-H10
Analog 2-CH38
Analog 3-Cl5
Analog 4-OH12

This is a representative table. Actual values would depend on the specific fungal species and experimental conditions.

Predictive Modeling for Environmental Fate and Transport in Agricultural Systems

Predictive modeling is an essential tool for assessing the environmental fate and transport of substances like this compound when used in agricultural systems. csic.es These models simulate the movement and transformation of a compound in the environment, helping to predict its concentration in different environmental compartments such as soil, water, and air over time.

Several mathematical models are used for this purpose, including:

Pesticide Root Zone Model (PRZM): Simulates the movement of pesticides in the unsaturated soil zone. csic.es

MACRO: Models water and solute transport in macroporous soils. csic.es

GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): A model that assesses the impact of agricultural practices on groundwater. frontiersin.org

APEX (Agricultural Policy/Environmental eXtender): A watershed-scale water quality model that can simulate the fate and transport of various substances. researchgate.net

These models require a range of input parameters related to the properties of the chemical, the soil, and the climate. For this compound, key input parameters would include:

Sorption Coefficient (Kd or Koc): Describes the tendency of the compound to bind to soil particles.

Degradation Rate (e.g., half-life): The rate at which the compound breaks down in soil and water through biotic and abiotic processes.

Solubility in Water: Affects its mobility in the soil.

Vapor Pressure and Henry's Law Constant: Used to predict volatilization from soil and water surfaces. epa.gov

The models use this information, along with data on soil type, hydrology, and agricultural practices (e.g., application rates, irrigation), to simulate processes such as:

Leaching: The downward movement of the compound through the soil profile with water, potentially reaching groundwater. csic.es

Runoff: The transport of the compound over the soil surface with rainwater, potentially entering surface water bodies.

Volatilization: The evaporation of the compound from soil or plant surfaces into the atmosphere.

Degradation: The breakdown of the compound into other substances.

By running simulations under different scenarios, these models can be used to:

Estimate the potential for this compound to contaminate groundwater and surface water.

Assess the persistence of the compound in the soil.

Evaluate the influence of different agricultural management practices on its environmental fate. csic.es

The accuracy of these models depends on the quality of the input data and the validation of the model against field or laboratory measurements. csic.esfrontiersin.org

Table 4: Key Input Parameters for Environmental Fate Models

This table lists some of the important parameters required for predictive modeling of a chemical's behavior in the environment.

ParameterDescriptionTypical Units
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Measures the tendency of a chemical to bind to organic matter in soil.L/kg
Soil Half-Life (DT50)The time it takes for 50% of the compound to degrade in soil.days
Water SolubilityThe maximum amount of the chemical that can dissolve in water.mg/L
Vapor PressureThe pressure exerted by the vapor of the chemical in equilibrium with its solid or liquid phase.Pa or mmHg
Henry's Law ConstantThe ratio of the concentration of a chemical in air to its concentration in water at equilibrium.Pa·m³/mol

Computational Approaches to Ligand Design and New Fructoborate Analogues

Computational methods play a crucial role in the design of new fructoborate analogues with potentially enhanced or novel properties. These approaches, often referred to as computer-aided drug design (CADD) when applied to pharmaceuticals, can be broadly categorized as either structure-based or ligand-based. nih.govresearchgate.net

Structure-Based Ligand Design:

This approach relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. sathyabama.ac.in If the structure of a target that interacts with fructoborates is known (e.g., from X-ray crystallography or NMR spectroscopy), computational techniques can be used to design new analogues that bind more effectively.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net It is used to screen virtual libraries of compounds to identify those that are likely to bind to the target.

Molecular Dynamics (MD) Simulations: As described previously, MD can be used to study the dynamics of the ligand-target complex, providing insights into the stability of the binding and the key interactions involved. researchgate.net

Ligand-Based Ligand Design:

When the three-dimensional structure of the target is unknown, ligand-based methods can be employed. These methods utilize the information from a set of known active molecules to design new ones. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. researchgate.net By identifying the common pharmacophoric features of a series of active fructoborate analogues, new compounds can be designed that match this pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): As discussed in the SAR section, QSAR models can be used to predict the activity of new analogues based on their structural properties. sathyabama.ac.in This allows for the in silico screening and prioritization of compounds for synthesis and testing.

De Novo Design:

This is a more advanced computational approach where new molecular structures are built from scratch or by modifying existing ones. Algorithms can "grow" a molecule within the binding site of a target or piece together molecular fragments to create novel structures that are predicted to have high affinity.

The goal of these computational approaches is to accelerate the discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. By exploring a vast chemical space in silico, researchers can focus their efforts on the most promising candidates, saving time and resources. nih.gov

Table 5: Computational Ligand Design Methods

MethodBasisApplication
Molecular DockingStructure of the targetPredicts binding orientation and affinity of ligands.
Pharmacophore ModelingA set of active ligandsIdentifies essential features for activity to guide new designs.
QSARA set of ligands with known activityPredicts the activity of new compounds.
De Novo DesignTarget structure or pharmacophoreGenerates novel molecular structures.

Future Research Trajectories and Knowledge Gaps in Calcium Fructoborate Studies

Exploration of Novel Synthetic Pathways and Mechanistic Insights into Complex Formation

While calcium fructoborate is found in nature, commercially available forms are often synthesized. nih.gov The current synthesis involves a reaction between boric acid, fructose (B13574), and calcium carbonate. nih.govnih.goveuropa.eu Future research could focus on developing more efficient and sustainable synthetic methods. One existing method involves the pyrolysis of this compound to produce calcium borate (B1201080) (CaB2O4), suggesting that thermal decomposition pathways could be further explored for novel synthesis routes. researchgate.netscielo.brscispace.comscielo.br

A significant knowledge gap exists in the detailed mechanism of how the fructoborate complex forms. Understanding the precise steps and conditions of the reaction between fructose, boric acid, and a calcium source is crucial. europa.eu This includes investigating the stereochemistry of the complex, as it is known to exist in diastereoisomeric forms (R and S), but it remains unknown which form is naturally prevalent or possesses greater biological activity. d-nb.infonih.gov

Table 1: Current and Potential Synthetic Approaches

Current Method Description Potential Future Directions
Proprietary Reaction Reaction of boric acid with fructose and calcium carbonate. nih.govnih.goveuropa.eu Greener solvent systems, enzymatic synthesis, microwave-assisted synthesis.

Advanced Mechanistic Elucidation in Underexplored Non-Human Biological Systems (e.g., specific molecular targets in plants)

The role of boron, and by extension sugar-borate esters like this compound, is known to be critical for plant growth, particularly in cell wall structure and membrane function. imrpress.comccsenet.org Boron is involved in the formation of the rhamnogalacturonan II (RG-II) complex, a key component of the plant cell wall. imrpress.com However, the specific molecular targets of this compound within plants are not fully understood.

Future research should aim to identify the precise proteins, enzymes, and signaling pathways that interact with this compound in plants. It is hypothesized that fructoborate may act as a catalyst or coenzyme in various plant reactions. d-nb.infonih.gov Investigating its role in plant defense mechanisms, stress responses, and nutrient transport could reveal novel applications in agriculture. For instance, understanding how this compound influences calcium metabolism and assimilation in plants could lead to improved crop yields and resilience. researchgate.netbch.ro

Development of Next-Generation Analytical Techniques for Complex Biological and Environmental Matrices

Accurately detecting and quantifying this compound and its various forms (diester, monoester, and free boric acid) in complex samples like food, dietary supplements, and environmental samples is an ongoing challenge. nih.govd-nb.info Current analytical methods include high-performance thin-layer chromatography (HPTLC), spectroscopy (FTIR, Raman, NMR), and mass spectrometry (LC-MSn, ICP-MS). researchgate.netnih.govd-nb.inforesearchgate.netresearchgate.net

The development of more sensitive and specific analytical techniques is a key area for future research. This includes advancing liquid chromatography-mass spectrometry (LC-MS) methods, such as those using Orbitrap mass spectrometry, for better identification and quantification in diverse food matrices. ccsenet.orgresearchgate.net There is also a need for robust methods to analyze these compounds in biological tissues and fluids to better understand their bioavailability and metabolism. researchgate.net Furthermore, developing techniques to analyze potential contaminants, such as heavy metals, in this compound supplements is crucial for ensuring safety and regulatory compliance. inventum.de

Table 2: Analytical Techniques for this compound

Technique Application Future Development
HPTLC Quantification in food and dietary supplements. d-nb.info Increased resolution and automation.
Spectroscopy (FTIR, Raman, NMR) Structural characterization and identification. nih.govresearchgate.netnih.govresearchgate.net Solid-state NMR for detailed structural analysis of the complex. nih.govresearchgate.net

Integration of Omics Technologies (e.g., transcriptomics, metabolomics, proteomics) in Plant Research

The application of "omics" technologies offers a powerful approach to unravel the complex biological effects of this compound in plants. scielo.br Metabolomics, the comprehensive analysis of small molecules, can provide insights into how this compound alters plant metabolic pathways. researchgate.net By comparing the metabolite profiles of plants treated with and without this compound, researchers can identify key metabolic shifts and biomarkers of its activity. researchgate.net

Transcriptomics, the study of gene expression, can reveal which genes are up- or downregulated in response to this compound. nih.gov This could elucidate the molecular mechanisms behind its observed effects on plant growth and stress response. nih.govresearchgate.net Proteomics, the large-scale study of proteins, can identify the specific proteins that are direct targets of this compound or whose expression is altered by it. Integrating these omics datasets will provide a holistic understanding of this compound's role in plant biology. researchgate.net

Long-term Ecological Impact Assessments of this compound in Agricultural Systems

While this compound is considered to have a lower toxicity profile than synthetic boron additives, its long-term ecological impact in agricultural settings requires thorough investigation. pmarketresearch.com The increasing use of boron-containing compounds in agriculture necessitates an understanding of their fate and transport in soil and water systems.

Future research should focus on long-term studies to assess the potential for bioaccumulation of boron in soil and non-target organisms. The impact on soil microbial communities, which are vital for nutrient cycling, should also be evaluated. Understanding the degradation pathways of this compound in the environment is crucial to predict its persistence and potential for off-site transport. These ecological assessments are essential for ensuring the sustainable use of this compound in agriculture.

Cross-Disciplinary Research Synergies (e.g., materials science, environmental chemistry)

The unique properties of this compound open up opportunities for research at the intersection of various scientific disciplines. univpm.itresearchgate.net In materials science, for example, there is potential to use this compound in the development of novel biomaterials. bch.ro Its anti-inflammatory and osseoinductive properties suggest it could be used as a coating for biomedical implants to improve biocompatibility and promote bone regeneration. nih.govdergipark.org.tr Studies are already exploring its use in nanohydroxyapatite composites for bone cements and dental filling materials. bch.ro

In environmental chemistry, research could explore the potential of fructoborate complexes to chelate heavy metals, which could have applications in environmental remediation. The ability of sugar-borate esters to form stable complexes could be harnessed to sequester toxic metals from contaminated soil or water. Such cross-disciplinary approaches will be vital for unlocking the full potential of this compound beyond its current applications.

Table 3: Compound Names

Compound Name
Boric Acid
Calcium Borate
Calcium Carbonate
This compound
Fructose

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying calcium fructoborate in biological or food matrices?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and multinuclear NMR spectroscopy are the most robust methods. LC-HRMS optimizes mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and targets precursor ions (e.g., m/z 367.10522 for fructoborate di-esters) for precise identification and quantification. Solid-state NMR (e.g., 11B^{11}\text{B} and 13C^{13}\text{C} NMR) confirms structural integrity in complex matrices like fruits or supplements .

Q. How is the molecular structure of this compound characterized experimentally and theoretically?

Key techniques include:

  • Vibrational spectroscopy : IR and Raman spectra identify borate-ester bonds (e.g., B-O-C stretching at 1,380–1,450 cm1^{-1}) and fructose hydroxyl groups.
  • Thermogravimetric analysis (TGA) : Determines thermal stability and hydration states (e.g., 3.5 H2_2O molecules per formula unit decompose at 100–150°C).
  • Density Functional Theory (DFT) : Computationally models the most stable fructoborate conformation, validating spectral assignments .

Q. What in vitro models are used to evaluate this compound’s anti-inflammatory mechanisms?

  • Macrophage assays : LPS-stimulated RAW 264.7 macrophages measure cytokine inhibition (e.g., IL-1β, IL-6, TNF-α) via ELISA or multiplex assays.
  • Neutrophil granulocyte studies : fMLP-stimulated cells assess superoxide scavenging (e.g., nitroblue tetrazolium reduction assays).
  • Cancer cell lines : MCF-7 breast cancer cells test antiproliferative effects via MTT assays, comparing efficacy to boric acid .

Advanced Research Questions

Q. How should clinical trials be designed to assess this compound’s efficacy in modulating cardiovascular or osteoarthritis biomarkers?

  • Population : Middle-aged subjects (40–60 years) with elevated CRP (>3 mg/L) and LDL (>130 mg/dL).
  • Intervention : Randomized, double-blinded, placebo-controlled dosing (e.g., 56–112 mg/day for 30 days).
  • Outcomes : Measure lipid profiles (LDL, HDL), inflammatory cytokines (IL-6, MCP-1), and validated indices (WOMAC for osteoarthritis). Use ANOVA for within-group and between-group comparisons .

Q. How can contradictory data on this compound’s effects on inflammatory biomarkers (e.g., CRP) be resolved?

  • Meta-analysis : Pool data from trials with standardized dosing (e.g., 112 mg/day) and homogeneous cohorts (e.g., BMI 24–27 kg/m2^2).
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify dose-dependent pathways (e.g., NF-κB inhibition).
  • Quality control : Verify supplement purity via HPTLC-densitometry to exclude batch variability .

Q. What preclinical models are suitable for evaluating this compound’s osteogenic potential?

  • Rabbit femoral implantation : Implant hydroxyapatite-coated titanium (HApTi) with this compound coatings (HApTiCaFb). Assess bone formation via micro-CT and histomorphometry at 8–12 weeks.
  • Osteoblast culture : Measure alkaline phosphatase (ALP) activity and collagen synthesis in MC3T3-E1 cells .

Q. How does this compound’s stability vary under physiological or storage conditions?

  • pH stability : Use dissolution testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • Thermal degradation : TGA/DSC analyze decomposition thresholds (>150°C for anhydrous form).
  • Light sensitivity : Monitor borate-ester bond integrity via UV-Vis spectroscopy under accelerated light exposure .

Methodological Considerations

Q. How can natural and synthetic this compound be differentiated in dietary sources?

  • Isotopic analysis : 11B/10B^{11}\text{B}/^{10}\text{B} ratios via ICP-MS distinguish natural (plant-derived) vs. synthetic (boric acid + fructose) forms.
  • Metabolomic profiling : LC-HRMS identifies co-occurring plant metabolites (e.g., polyphenols) in natural extracts .

Q. What pharmacokinetic strategies optimize this compound dosing in human studies?

  • Boron tracing : Measure urinary boron excretion via ICP-OES to estimate bioavailability.
  • Dose-response modeling : Use nonlinear regression to correlate intake (1–7 mg/kg/day) with CRP reduction .

Q. How does this compound synergize with other nutraceuticals (e.g., glucosamine) in formulations?

  • Combinatorial assays : Test anti-inflammatory effects in THP-1 macrophages using isobologram analysis.
  • Clinical trials : Compare WOMAC scores in osteoarthritis patients receiving monotherapy vs. combination therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.